molecular formula C14H19Cl2N3 B1377182 1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 1427380-69-5

1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1377182
CAS RN: 1427380-69-5
M. Wt: 300.2 g/mol
InChI Key: JMLPSBZZRZSMGR-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .


Synthesis Analysis

The synthesis of such compounds often involves multi-component organic reactions . For instance, the Hantzsch pyridine synthesis involves a reaction between an aldehyde, 2 equivalents of a β-keto ester, and a nitrogen donor . The initial reaction product is a dihydropyridine which can be oxidized in a subsequent step to a pyridine .


Molecular Structure Analysis

The structure of this compound is similar to benzene, with one methine group replaced by a nitrogen atom . Pyridine is a key scaffold in many naturally occurring biologically active compounds . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .


Chemical Reactions Analysis

Pyridine derivatives are known to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry . They can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .


Physical And Chemical Properties Analysis

Pyridine is a heterocyclic compound that is a colorless fluid with a chemical formula C5H5N . It has a sour, foul, and fish-like smell . The molecular weight of the compound is 183.2490 .

Scientific Research Applications

Synthesis and Cytokinin Activity

Research on fluorescent 7-Phenylethynylimidazo[4,5-b]pyridine derivatives has demonstrated their potential as carbon-substituted cytokinin analogs. These compounds have been synthesized and shown to exhibit marked enhancement in fluorescence intensity in aqueous alkaline solutions. Their cytokinin activity, assessed through bioassays, indicates strong activity comparable to known cytokinins, suggesting their utility in studying the localization and transport of cytokinins in plant cells or tissues (Nishikawa et al., 2000).

Halogenation and Structural Studies

Studies on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives have led to the formation of chloro, bromo, and iodo derivatives, contributing to our understanding of the chemical properties and reactivity of these compounds. Such research provides foundational knowledge for the further development of imidazo[4,5-c]pyridine-based chemicals (Yutilov et al., 2005).

Crystal Structure Analysis

The crystal structure analysis of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea revealed significant insights into the molecular conformation, including intramolecular hydrogen bonding and π–π interactions, which are crucial for understanding the compound's potential interactions and stability (Devaru et al., 2014).

Medicinal Relevance

Imidazo[1,2-a]pyridine, a closely related scaffold, has been recognized for its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. This highlights the therapeutic potential of imidazo[4,5-c]pyridine derivatives and underscores the importance of structural modifications to discover novel therapeutic agents (Sharma & Prasher, 2022).

Safety and Hazards

Pyridine is highly flammable and, when inhaled or ingested, is poisonous . Some of the symptoms when exposed to Pyridine are nausea, asthmatic breathing, headache, laryngitis, and coughing .

properties

IUPAC Name

1-(2-phenylethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-2-4-12(5-3-1)7-9-17-11-16-13-10-15-8-6-14(13)17;;/h1-5,11,15H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLPSBZZRZSMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(C=N2)CCC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

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